N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896283-78-6
VCID: VC5979207
InChI: InChI=1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,24H,1H3,(H,22,25)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Molecular Formula: C21H16N2O4S2
Molecular Weight: 424.49

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide

CAS No.: 896283-78-6

Cat. No.: VC5979207

Molecular Formula: C21H16N2O4S2

Molecular Weight: 424.49

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide - 896283-78-6

Specification

CAS No. 896283-78-6
Molecular Formula C21H16N2O4S2
Molecular Weight 424.49
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,24H,1H3,(H,22,25)
Standard InChI Key CZGLTDHHZWUFTB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide belongs to the class of benzothiazole acetamide derivatives. Its molecular formula, C21H16N2O4S2\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}_{2}, corresponds to a molecular weight of 424.49 g/mol. The IUPAC name, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide, reflects the compound’s three key structural components:

  • Benzo[d]thiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient properties and ability to engage in π-π stacking interactions .

  • 4-Hydroxyphenyl group: A phenolic substituent at the 3-position, providing hydrogen-bonding capacity and influencing solubility.

  • 3-(Methylsulfonyl)benzamide: A sulfonamide group at the meta position of the benzamide ring, contributing to electrostatic interactions and metabolic stability.

PropertyValue
CAS No.896283-78-6
Molecular FormulaC21H16N2O4S2\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight424.49 g/mol
IUPAC NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylsulfonylbenzamide
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIKeyCZGLTDHHZWUFTB-UHFFFAOYSA-N

The crystal structure of analogous compounds, such as 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde, reveals bond lengths critical for stability—for example, a C=O bond length of 1.170 Å, indicative of strong electronic conjugation . Such data suggest that the methylsulfonyl and benzamide groups in the subject compound likely adopt planar configurations, optimizing interactions with biological targets.

Spectroscopic Properties

While experimental spectral data for this specific compound are unavailable, related benzothiazoles exhibit characteristic UV-Vis absorption bands near 280–320 nm due to π→π* transitions in the aromatic and thiazole systems . The methylsulfonyl group’s electron-withdrawing nature may redshift these absorptions slightly. In nuclear magnetic resonance (NMR) spectroscopy, the hydroxyphenyl proton typically resonates as a singlet near δ 9.5–10.0 ppm, while the methylsulfonyl group’s protons appear as a singlet near δ 3.0–3.5 ppm.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide involves multi-step reactions, as outlined below:

  • Formation of the Benzo[d]thiazole Core:

    • Condensation of 2-aminothiophenol with a substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) under acidic conditions yields 2-(benzo[d]thiazol-2-yl)-4-bromophenol .

    • Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the 5-position .

  • Introduction of the Methylsulfonylbenzamide Group:

    • Coupling of the hydroxyphenyl intermediate with 3-(methylsulfonyl)benzoyl chloride via Schotten-Baumann conditions (e.g., dichloromethane, triethylamine).

    • Microwave-assisted synthesis may enhance reaction efficiency, reducing side product formation .

  • Purification and Characterization:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound.

    • Purity verification via high-performance liquid chromatography (HPLC) and mass spectrometry.

Industrial-Scale Considerations

Continuous flow reactors are increasingly employed for benzothiazole derivatives to improve yield (≥85%) and reproducibility. Solvent selection is critical: toluene and dichloromethane are common, but greener alternatives like cyclopentyl methyl ether (CPME) are under investigation . Catalytic systems involving Sc(OTf)₃ or BF₃·OEt₂ facilitate regioselective substitutions, minimizing byproducts .

Biological Activities and Mechanistic Insights

Anticancer Mechanisms

The benzo[d]thiazole moiety inhibits topoisomerase II and tubulin polymerization, disrupting cancer cell proliferation. In breast cancer (MCF-7) and leukemia (HL-60) cell lines, related compounds induce apoptosis via caspase-3 activation and PARP cleavage. Molecular docking studies suggest that the methylsulfonyl group forms hydrogen bonds with ATP-binding pockets in kinase targets (e.g., EGFR, IC₅₀ ≈ 0.8 µM) .

Anti-Inflammatory Effects

Sulfonamide-containing benzothiazoles suppress cyclooxygenase-2 (COX-2) and NF-κB pathways. In murine models, analogs reduce edema by 60–70% at 50 mg/kg doses, comparable to diclofenac . The 3-(methylsulfonyl) substitution may enhance COX-2 selectivity, mitigating gastrointestinal toxicity.

Research Applications and Future Directions

Drug Discovery Scaffold

This compound serves as a versatile intermediate for generating kinase inhibitors and antimicrobial agents. Structural modifications—such as replacing the methylsulfonyl group with trifluoromethanesulfonyl—could improve blood-brain barrier penetration for neurotherapeutic applications .

Biomaterial Functionalization

Benzothiazole derivatives are being explored as fluorescent probes for metal ion detection. The hydroxyphenyl group’s chelating capacity, combined with the thiazole ring’s luminescence, enables selective recognition of Fe³⁺ and Cu²⁺ in environmental samples .

Computational Modeling

QSAR (quantitative structure-activity relationship) studies on this compound’s analogs reveal that ClogP values between 2.5–3.5 correlate with optimal bioavailability. Molecular dynamics simulations further predict stable binding to β-tubulin (RMSD < 2.0 Å over 100 ns) .

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